Home > Products > Screening Compounds P132567 > 1-Benzyl-8-oxa-1-azaspiro[4.5]decan-3-amine
1-Benzyl-8-oxa-1-azaspiro[4.5]decan-3-amine - 2248348-87-8

1-Benzyl-8-oxa-1-azaspiro[4.5]decan-3-amine

Catalog Number: EVT-3108146
CAS Number: 2248348-87-8
Molecular Formula: C15H22N2O
Molecular Weight: 246.354
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-Oxa-8-azaspiro[4.5]decane derivatives represent a class of spirocyclic compounds characterized by a fused tetrahydrofuran and piperidine ring system with a nitrogen atom at the bridgehead position 8. These compounds are considered important building blocks in medicinal chemistry due to their structural similarity to various natural products and their potential biological activities. [, , , ] They have been explored as potential therapeutic agents for conditions like Alzheimer's disease and for targeting specific receptors like tachykinin NK2 receptors and chemokine receptor CCR8. [, , ]

Synthesis Analysis
  • Step 1: Cyclization of an appropriately substituted pentanone derivative with a suitable nitrogen source to form the 1-oxa-8-azaspiro[4.5]decane core structure. For example, 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one (a related compound) was synthesized using a cyclization reaction involving a diol in the presence of Nafion-Hg. []
Molecular Structure Analysis

The molecular structure of 1-oxa-8-azaspiro[4.5]decane derivatives has been investigated using various techniques, including X-ray crystallography and NMR spectroscopy. [, ] Key structural features include:

  • Substituent Orientation: The relative orientation of substituents on the spirocyclic system can significantly impact biological activity. For instance, in the case of 2,8-Dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane, the (-)-isomer displayed preferential M1 muscarinic receptor agonist activity. []
Chemical Reactions Analysis
  • N-Alkylation: The nitrogen atom at position 8 can be alkylated with various electrophiles to introduce diverse substituents. []
  • Carbonyl Modifications: The carbonyl group at position 3 can be modified via reactions like reduction, oximation, or conversion to hydrazones. []
  • Ring Opening Reactions: Depending on the reaction conditions, the tetrahydrofuran or piperidine rings can be selectively opened, providing access to linear derivatives. []
Mechanism of Action
  • Muscarinic Agonists: Derivatives like 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one act as muscarinic agonists, binding to and activating muscarinic receptors, particularly the M1 subtype. [, ] The presence of an exo double bond at the C-3 position is crucial for receptor binding. []
  • Tachykinin NK2 Receptor Antagonists: Spirooxazolidinone derivatives with specific substituents, such as 3-benzyl-8-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-oxa-3,8-diazaspiro[4.5] decan-2-one, exhibit potent and selective antagonist activity at the tachykinin NK2 receptor. []
Applications
  • Medicinal Chemistry: These compounds serve as important building blocks for the development of novel pharmaceuticals targeting a variety of diseases. Their structural diversity allows for fine-tuning of pharmacological properties. [, , , , ]
  • Chemical Biology: These derivatives can be utilized as chemical probes to investigate biological pathways and elucidate the role of specific proteins and enzymes. For example, they can be employed to study muscarinic receptor signaling or the function of tachykinin NK2 receptors. [, ]
  • Material Science: The incorporation of 1-oxa-8-azaspiro[4.5]decane units into polymers could potentially impart desirable properties like biocompatibility or specific functionalities. []

2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one

Compound Description: This compound, also referred to as "compound 17", served as a lead compound in a study aimed at developing M1 muscarinic agonists for Alzheimer's disease treatment. [] It was designed by incorporating the tetrahydrofuran ring of muscarone into an 8-azaspiro[4.5]decane skeleton. [] The compound showed potent muscarinic activities in vitro and in vivo, but lacked M1/M2 selectivity. [] Further modifications of this compound led to the discovery of more selective M1 agonists. []

2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one

Compound Description: Identified as "compound 18", this molecule emerged during the structure-activity relationship study of M1 muscarinic agonists derived from the lead compound 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one. [] It displayed preferential affinity for M1 receptors over M2 receptors and demonstrated potent antiamnesic activity with a better separation from cholinergic side effects compared to the reference compound RS86. [] This compound exhibited partial agonistic activity for M1 muscarinic receptors by stimulating phosphoinositide hydrolysis in rat hippocampal slices. []

2,8-Dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane

Compound Description: Referred to as "compound 29," this molecule represents another derivative of the lead M1 muscarinic agonist (compound 17) and was found to possess a preferential affinity for M1 over M2 receptors. [] It showed potent antiamnesic activity with reduced cholinergic side effects. [] Like compound 18, it acted as a partial agonist for M1 muscarinic receptors by stimulating phosphoinositide hydrolysis in rat hippocampal slices. [] The (-)-isomer of this compound was selected for clinical studies due to its favorable in vivo selectivity profile. []

7,9-Diphenyl-3-methylene-1-oxa-8-azaspiro(4.5)decan-2-one

(3S,4S)-8-(6-Amino-5-((2-amino-3-chloropyridin-4-yl)thio)pyrazin-2-yl)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine (TNO155)

Compound Description: TNO155 is a highly potent, selective, orally bioavailable allosteric SHP2 inhibitor. [] It emerged from a research program that aimed at identifying and optimizing pyrazine-based allosteric inhibitors of SHP2. [] TNO155 demonstrated potent cellular inhibition of SHP2, favorable physicochemical properties, and promising in vivo antitumor activity. [] Currently, it is in clinical trials for cancer treatment. []

8-[3-(2-Methoxyphenoxy)benzyl]-1-phenethyl-1,3,8-triazaspiro[4.5]decan-4-one (LMD-009)

Compound Description: LMD-009 is a selective agonist for the chemokine receptor CCR8. [] It displayed high potency in stimulating CCR8-mediated chemotaxis, inositol phosphate accumulation, and calcium release. [] Its activity profile is similar to CCL1, the endogenous agonist for CCR8. [] LMD-009 demonstrated competitive binding to CCR8 with an affinity comparable to CCL1. []

3-Benzyl-8-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Compound Description: This compound is a potent and selective tachykinin NK2 receptor antagonist. [] It exhibited high affinity for NK2 receptors and demonstrated potent antagonist activity against NK2 receptor agonist-induced bronchoconstriction in guinea pigs. []

3-Benzyl-8-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1,3,8-triazaspiro[4.5]decan-2-one

Compound Description: This compound displayed equivalent NK2 receptor binding affinity compared to the 1-oxa-3,8-diazaspiro[4.5]decane analogue. [] This finding suggests that the oxygen atom in the spirocycle might not be crucial for binding to NK2 receptors. []

2-Benzyl-8-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2,8-diazaspiro[4.5]decan-3-one

Compound Description: This pyrrolidinone derivative exhibited comparable NK2 receptor binding affinity to its spirooxazolidinone (3-Benzyl-8-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one) and imidazolidinone (3-Benzyl-8-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1,3,8-triazaspiro[4.5]decan-2-one) counterparts. [] This observation further strengthens the notion that the specific heteroatom in the spirocycle may not be a critical determinant of affinity for NK2 receptors. []

2-Vinyl-8-oxa-2-azaspiro[4.5]decan-1-one

Compound Description: This monomer was synthesized and polymerized to obtain homopolymers and copolymers with N,N'-diethylacrylamide. [] The resulting copolymers exhibited water solubility and thermosensitive properties. []

1-Oxa-2,8-dimethyl-8-azaspiro[4.5]decan-3-one (spiromuscarone)

Compound Description: This compound served as an analog of muscarone in a study aimed at developing metabolically stable muscarinic agonists. [] It displayed good affinity for muscarinic receptors and acted as a partial agonist, demonstrating the potential of this chemical class for therapeutic applications. []

Properties

CAS Number

2248348-87-8

Product Name

1-Benzyl-8-oxa-1-azaspiro[4.5]decan-3-amine

IUPAC Name

1-benzyl-8-oxa-1-azaspiro[4.5]decan-3-amine

Molecular Formula

C15H22N2O

Molecular Weight

246.354

InChI

InChI=1S/C15H22N2O/c16-14-10-15(6-8-18-9-7-15)17(12-14)11-13-4-2-1-3-5-13/h1-5,14H,6-12,16H2

InChI Key

VDHFNBVHKVWCQB-UHFFFAOYSA-N

SMILES

C1COCCC12CC(CN2CC3=CC=CC=C3)N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.